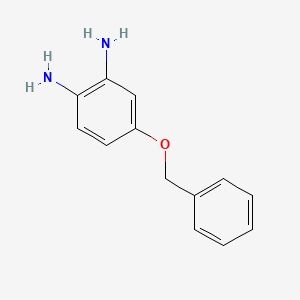

4-(Benzyloxy)benzene-1,2-diamine

Description

Significance of Aryl-1,2-diamines as Chemical Building Blocks

Aryl-1,2-diamines, also known as ortho-phenylenediamines, represent a pivotal class of organic intermediates. Their importance stems from their ability to readily undergo condensation reactions with a variety of dicarbonyl compounds and their equivalents to form a diverse range of heterocyclic systems. Among the most prominent of these are the benzimidazoles, a structural motif found in numerous pharmacologically active agents and functional materials. rsyn.org The applications of benzimidazole (B57391) derivatives synthesized from aryl-1,2-diamines are extensive, ranging from their use as inhibitors of enzymes like platelet-derived growth factor receptor (PDGFR) and cyclooxygenase (COX) to their incorporation into organic light-emitting diode (OLED) materials. rsyn.org

Beyond benzimidazoles, aryl-1,2-diamines are precursors to other important heterocyclic structures such as quinoxalines, phenazines, and various seven-membered ring systems with applications in medicinal chemistry. beilstein-journals.org The vicinal diamine functionality is a privileged structural element in many biologically active compounds and is a key component in the design of chiral ligands and organocatalysts for asymmetric synthesis. beilstein-journals.org The ability to introduce diverse substituents onto the aromatic ring of the aryl-1,2-diamine allows for the fine-tuning of the properties of the resulting molecules, making them highly adaptable tools for chemists.

Overview of Benzyloxy-Substituted Aromatic Compounds in Organic Synthesis

The benzyloxy group is a widely utilized functional group in organic synthesis, primarily valued for its role as a protecting group for hydroxyl functionalities. Its stability under a broad range of reaction conditions, coupled with its facile removal via methods like catalytic hydrogenolysis, makes it an ideal choice for multi-step synthetic sequences. sigmaaldrich.com Beyond its protective role, the incorporation of a benzyloxy moiety into an aromatic compound can significantly influence its biological activity.

The benzyloxy pharmacophore has been identified as a key feature in a variety of therapeutic agents. For instance, benzyloxy-substituted chalcones have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. ualberta.ca In another area of research, the evolution of a 4-benzyloxy-benzylamino chemotype has led to the development of highly potent and selective PPARα agonists, which are promising therapeutic leads for retinal disorders. nih.gov Furthermore, compounds bearing a benzyloxy aromatic ring structure have been explored as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. mdpi.com The presence of the benzyloxy group can impact a molecule's solubility, lipophilicity, and binding interactions with biological targets.

Current Research Landscape and Focus on 4-(Benzyloxy)benzene-1,2-diamine

Current research involving this compound primarily centers on its utility as a strategic intermediate in the synthesis of novel, high-value compounds. Its trifunctional nature—possessing two nucleophilic amino groups and a modifiable benzyloxy group—allows for a diverse range of chemical transformations.

A common and practical route for the synthesis of this compound involves the reduction of its precursor, 4-(benzyloxy)-2-nitroaniline. ualberta.ca This reduction is typically achieved with high efficiency using reagents such as tin(II) chloride or through catalytic hydrogenation.

Table 1: Synthetic Approaches to this compound and Related Derivatives

| Method | Starting Material | Key Reagents/Conditions | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | 4-(Benzyloxy)nitrobenzene | H₂ gas, Pd/C catalyst, organic solvent | Generally high | An industrially scalable and straightforward reduction method. nih.gov |

| Chemical Reduction | N-Benzyl-4-chloro-2-nitroaniline | Iron powder, ammonium (B1175870) chloride, ethanol (B145695)/water, heat | 98 | A high-yielding method for a related chloro-derivative. |

| Photochemical Method | 4-Methoxyazobenzenes | UV light (365 nm), DMF, HCl | 45-81 (overall) | A specialized method for producing N-arylbenzene-1,2-diamines. rsyn.org |

Once synthesized, this compound serves as a key building block. For example, it is a precursor in the synthesis of novel triazine derivatives. In one study, a series of N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines were synthesized and evaluated for their antimicrobial properties. This highlights the role of the benzyloxy moiety in the development of new potential therapeutic agents.

The compound's reactivity is characterized by the typical reactions of an aromatic diamine. The two amino groups can participate in cyclization reactions to form heterocycles, while the aromatic ring itself can undergo electrophilic substitution, although the electron-donating nature of the amino and benzyloxy groups strongly influences the position of substitution. nih.gov

Table 2: Key Properties and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.27 g/mol |

| CAS Number | 41927-17-7 |

| Appearance | Solid (typical) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~6.6-6.8 (m, 3H, Ar-H), ~5.0 (s, 2H, O-CH₂-Ar), ~3.5 (br s, 4H, -NH₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~140-150 (Ar-C-O, Ar-C-N), ~127-129 (Ar-C of benzyl), ~105-120 (Ar-C), ~71 (O-CH₂) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretching), ~3030 (Ar C-H stretching), ~2850-2950 (Aliphatic C-H stretching), ~1200-1300 (C-O stretching) |

Note: Spectroscopic data are representative and may vary based on solvent and experimental conditions. Specific batch data should be consulted for precise values.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVGKXPXBIVFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523649 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-17-7 | |

| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4 Benzyloxy Benzene 1,2 Diamine

Direct Synthesis Approaches to 4-(Benzyloxy)benzene-1,2-diamine

The direct synthesis of this compound can be effectively achieved through the reduction of a corresponding nitroaromatic precursor. A primary and straightforward method involves the catalytic hydrogenation of 4-(Benzyloxy)-2-nitroaniline.

A common approach is the reduction of 4-(Benzyloxy)nitrobenzene using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is typically carried out in an organic solvent like ethanol (B145695) or ethyl acetate (B1210297) under ambient or slightly elevated temperature and pressure. Another established method involves a multi-step process beginning with the nucleophilic substitution of 4-cyanophenol with benzyl (B1604629) bromide, which forms 4-(benzyloxy)benzonitrile. This intermediate is then reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄), followed by hydrolysis to yield the target diamine.

The following table summarizes a typical direct synthesis approach:

| Starting Material | Reagents | Product | Key Features |

| 4-(Benzyloxy)nitrobenzene | H₂, Pd/C | This compound | Straightforward, common catalytic hydrogenation. |

| 4-Cyanophenol, Benzyl Bromide | 1. K₂CO₃, Acetone; 2. LiAlH₄, THF | This compound | Multi-step route involving nitrile formation and subsequent reduction. |

Precursor-Based Synthesis Pathways to Aryl-1,2-diamines

The synthesis of aryl-1,2-diamines, including this compound, can be accomplished through various pathways starting from different precursors. These methods offer versatility in accessing a wide range of substituted diamine compounds.

Photoreaction-Mediated Synthesis from Azobenzenes

A notable method for synthesizing N-arylbenzene-1,2-diamines involves the photoreaction of azobenzene (B91143) derivatives. nih.govnih.govrsc.org Specifically, the irradiation of 4-methoxyazobenzenes in a solvent like dimethylformamide (DMF) containing hydrochloric acid can produce N²-aryl-4-methoxybenzene-1,2-diamines. nih.gov This process is solvent-dependent, as irradiation in acetal (B89532) with hydrochloric acid can lead to the formation of benzimidazole (B57391) derivatives instead. nih.govnih.govrsc.org

The proposed mechanism for the formation of the diamine involves a photoredox reaction between the protonated azobenzene and the solvent to generate a hydrazobenzene (B1673438) intermediate. nih.govrsc.org This intermediate then undergoes an o-semidine rearrangement to yield the final N²-arylbenzene-1,2-diamine product. nih.govrsc.org

Reductive Pathways for 1,2-Diamine Formation

Reductive methods are fundamental in the synthesis of 1,2-diamines from various nitrogen-containing functional groups. Catalytic hydrogenation is a widely used technique. For instance, the reduction of nitroarenes using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common strategy. commonorganicchemistry.comscispace.com Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, provides a milder alternative for the reduction of aromatic nitro compounds to amines and is known as the Béchamp reduction. commonorganicchemistry.comyoutube.com This method is often chemoselective, leaving other reducible groups intact. commonorganicchemistry.com

Reductive amination, which converts a carbonyl group to an amine via an imine intermediate, is another significant pathway. acs.orgnih.govwikipedia.org This can be performed directly in a one-pot reaction using reducing agents like sodium cyanoborohydride or through catalytic hydrogenation. wikipedia.org

The following table outlines common reductive pathways for forming aryl amines:

| Precursor Type | Reagents/Catalyst | Product | Key Features |

| Nitroarenes | H₂, Pd/C or Raney Nickel | Aromatic Amines | Standard catalytic hydrogenation. commonorganicchemistry.com |

| Nitroarenes | Fe, Acid (e.g., HCl, AcOH) | Aromatic Amines | Mild, chemoselective reduction (Béchamp reduction). commonorganicchemistry.comyoutube.com |

| Nitroarenes | SnCl₂ | Aromatic Amines | Mild reduction tolerant of other functional groups. commonorganicchemistry.com |

| Ketones/Aldehydes | Amine, NaBH₃CN or H₂/Catalyst | Amines | Reductive amination via an imine intermediate. wikipedia.org |

Catalytic Asymmetric Synthesis Strategies for Chiral Diamines

The synthesis of chiral 1,2-diamines is of great importance as these compounds are crucial building blocks for chiral ligands, organocatalysts, and pharmaceuticals. acs.orgrsc.orgrsc.orgnih.gov Several catalytic asymmetric strategies have been developed to produce enantioenriched 1,2-diamines. rsc.orgrsc.orgnih.gov

One prominent strategy involves the asymmetric ring-opening of meso-aziridines with amines, catalyzed by chiral transition-metal complexes. rsc.org Another approach is the iridium-catalyzed asymmetric umpolung allylation of α-amino aldimines, which proceeds through a 2-aza-Cope rearrangement to furnish chiral vicinal diamines. acs.orgacs.org Furthermore, bifunctional organocatalysts derived from chiral scaffolds like (1R,2R)-cyclohexane-1,2-diamine have been developed for various asymmetric transformations. The synthesis of these catalysts often involves a nucleophilic aromatic substitution followed by reduction of a nitro group to form a chiral benzene-1,2-diamine building block. mdpi.com

Key asymmetric strategies are summarized below:

| Strategy | Catalyst/Reagents | Product Type | Significance |

| Asymmetric Ring-Opening | Chiral Metal Complexes, Amines | Chiral 1,2-Diamines | Desymmetrization of meso-aziridines. rsc.org |

| Umpolung Allylation | Iridium-Catalyst, α-Amino Aldimines | Chiral Vicinal Diamines | Mild conditions with broad functional group tolerance. acs.orgacs.org |

| Bifunctional Organocatalysis | (1R,2R)-Cyclohexane-1,2-diamine derived catalysts | Chiral Diamine Scaffolds | Synthesis of noncovalent bifunctional organocatalysts. mdpi.com |

Strategic Incorporation of the Benzyloxy Moiety in Organic Transformations

The benzyloxy group serves as a common and robust protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under various reaction conditions. organic-chemistry.orglibretexts.org Its introduction is often achieved via the Williamson ether synthesis, where an alcohol is deprotonated with a base like sodium hydride and subsequently treated with benzyl bromide. organic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic catalysis. organic-chemistry.org

A key application of the benzyloxy group is demonstrated in the synthesis of complex molecules. For example, in the preparation of a liquid crystal compound, 4-benzyloxyphenol was esterified with a substituted benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as the coupling agents. nih.gov

Deprotection of the benzyl ether is typically accomplished through palladium-catalyzed hydrogenolysis, which yields the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgjk-sci.com This method is clean and efficient. Alternative deprotection methods include the use of strong acids or oxidative cleavage, for instance with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for p-methoxybenzyl ethers. organic-chemistry.orggoogle.com

The following table highlights methods for the strategic use of the benzyloxy group:

| Transformation | Reagents | Substrate Type | Purpose |

| Protection (O-Benzylation) | NaH, Benzyl Bromide or Ag₂O | Alcohols | Introduction of a stable protecting group. organic-chemistry.org |

| Esterification | DCC, DMAP | 4-Benzyloxyphenol | Incorporation into a larger molecular structure. nih.gov |

| Deprotection (Hydrogenolysis) | H₂, Pd/C | Benzyl Ethers | Removal of the protecting group to reveal the alcohol. organic-chemistry.orgjk-sci.com |

| Deprotection (Oxidative) | DDQ | p-Methoxybenzyl Ethers | Oxidative cleavage under specific conditions. organic-chemistry.orggoogle.com |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

NMR spectroscopy is a powerful method for probing the local electronic environment of atomic nuclei, thereby revealing the connectivity and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 4-(benzyloxy)benzene-1,2-diamine provides characteristic signals that can be assigned to the different types of protons in the molecule. The aromatic protons typically resonate in the downfield region, generally between δ 6.8 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring, with two amine groups and a benzyloxy group, influences the precise chemical shifts and splitting patterns of these protons. The methylene (B1212753) protons of the benzyloxy group (O-CH₂-Ph) are also readily identifiable, typically appearing as a singlet in the range of δ 4.9–5.1 ppm. The protons of the two amine groups (-NH₂) give rise to a broad signal.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 7.5 |

| Benzyloxy Methylene Protons (-OCH₂-) | 4.9 - 5.1 |

| Amine Protons (-NH₂) | Broad signal |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbon atoms in the aromatic rings of this compound will have distinct chemical shifts based on their electronic environment. The carbon attached to the oxygen of the benzyloxy group will be significantly deshielded. The methylene carbon of the benzyloxy group also shows a characteristic signal.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Similar Structures

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C-O | ~150-160 |

| Aromatic C-N | ~130-145 |

| Unsubstituted Aromatic C-H | ~110-130 |

| Benzyloxy Methylene Carbon (-OCH₂-) | ~70 |

Note: These are approximate ranges based on analogous compounds and can vary.

For a more precise structural assignment, experimental NMR data can be compared with theoretical data obtained from computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net By calculating the theoretical NMR chemical shifts for a proposed structure, researchers can validate the experimental assignments. researchgate.net Discrepancies between experimental and computational data can sometimes indicate the presence of tautomers, impurities, or specific solvent effects. Techniques like 2D NMR (COSY, HSQC) can further clarify the connectivity between protons and carbons, resolving any ambiguities in the structural elucidation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine groups are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group in the benzyloxy moiety is found just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage gives rise to a strong absorption band, typically in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | < 3000 |

| Ether (C-O-C) | C-O Stretch | 1200 - 1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. scielo.org.mx In the Raman spectrum of this compound, the aromatic ring vibrations would be prominent. The symmetric stretching of the C-C bonds in the benzene rings would produce strong Raman signals. While FT-IR is more sensitive to polar functional groups like amines and ethers, Raman spectroscopy can offer a clearer view of the carbon skeleton's vibrational modes. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the fragmentation patterns of chemical compounds. For this compound, with a molecular formula of C₁₃H₁₄N₂O, the expected molecular weight is approximately 214.26 g/mol . chemicalbook.comglpbio.com

In a typical mass spectrum, the molecular ion peak (M+) for this compound would be observed at an m/z ratio corresponding to its molecular weight. The fragmentation of this compound under electron impact or other ionization methods can provide valuable structural information. A characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond. researchgate.net In the case of this compound, this would lead to the formation of a benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 and a corresponding aminophenoxy radical cation. The tropylium (B1234903) ion, a rearranged and more stable form of the benzyl cation, is also commonly observed at m/z 91.

Another significant fragmentation pathway involves the loss of small neutral molecules. For instance, the loss of a benzyl group (C₇H₇) would result in a fragment ion corresponding to the aminophenoxy moiety. Further fragmentation could involve the loss of CO or HCN from the aromatic ring, which are common fragmentation patterns for phenols and anilines, respectively. The presence of two adjacent amino groups can also lead to specific fragmentation pathways, such as the elimination of ammonia (B1221849) (NH₃). The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule. nih.govmiamioh.edu

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | m/z (expected) | Possible Structure/Origin |

| [M]+ | 214 | Molecular ion of this compound |

| [M - C₇H₇]+ | 123 | Loss of a benzyl group |

| [C₇H₇]+ | 91 | Benzyl cation/Tropylium ion |

| [M - NH₃]+ | 197 | Loss of ammonia |

| [M - CO]+ | 186 | Loss of carbon monoxide |

This table is predictive and based on common fragmentation patterns of related structures. Actual experimental data may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the aromatic rings. up.ac.za The benzene ring itself typically shows two primary absorption bands around 184 nm and 204 nm, and a secondary, less intense band around 256 nm. spcmc.ac.in

The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (εmax) of these absorption bands. The amino (-NH₂) and benzyloxy (-OCH₂C₆H₅) groups are both auxochromes, meaning they contain non-bonding electrons that can interact with the π-system of the benzene ring (n→π* transitions). uzh.chuomustansiriyah.edu.iq This conjugation leads to a bathochromic shift (red shift) of the absorption bands to longer wavelengths and often a hyperchromic effect (increase in intensity). hnue.edu.vn

For this compound, the presence of two amino groups and a benzyloxy group is expected to cause a significant red shift of the primary and secondary benzene bands. up.ac.za The lone pairs on the nitrogen and oxygen atoms delocalize into the aromatic ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). hnue.edu.vn The exact λmax values would be influenced by the solvent polarity, as polar solvents can stabilize the excited state, often leading to further shifts. uomustansiriyah.edu.iq

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λmax Range (nm) | Chromophore |

| π→π* (E2-band) | 220 - 250 | Substituted Benzene Ring |

| π→π* (B-band) | 270 - 300 | Substituted Benzene Ring |

| n→π* | 300 - 350 | -NH₂ and -O- functionalities |

This table provides an estimated range based on the effects of similar substituents on the benzene chromophore.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound, a single-crystal XRD analysis would provide detailed information about its crystal system, space group, unit cell dimensions, and the exact bond lengths and angles of the molecule. researchgate.net

The XRD data would confirm the planar nature of the benzene ring and provide the precise torsion angles between the phenyl ring of the benzyloxy group and the diamino-substituted benzene ring. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amino groups, which play a crucial role in the packing of the molecules in the crystal lattice. researchgate.net

Table 3: Illustrative Crystal Data for a Related Phenylenediamine Derivative

| Parameter | Value (for N-(4-Nitrobenzyl)benzene-1,2-diamine) researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.503 |

| b (Å) | 6.7427 |

| c (Å) | 16.452 |

| β (°) | 94.032 |

| Volume (ų) | 1162.2 |

| Z | 4 |

This data is for a related compound and serves as an example of the type of information obtained from XRD analysis.

Advanced Spectroscopic and Morphological Characterization Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique used to study chemical species that have unpaired electrons. While this compound itself is a diamagnetic molecule with no unpaired electrons, its metal complexes can be paramagnetic and thus ESR active. For example, if this compound acts as a ligand to form a complex with a transition metal ion like Ni(II) in certain geometries, the resulting complex could be paramagnetic. mdpi.com The ESR spectrum would provide information about the electronic structure and the coordination environment of the metal ion within the complex. up.ac.za The g-values and hyperfine coupling constants obtained from the ESR spectrum are characteristic of the metal ion and the coordinating ligands.

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. For this compound, SEM analysis would reveal the morphology of the crystalline or amorphous solid. This includes information about the shape, size, and surface texture of the particles. For instance, SEM images could show whether the compound forms well-defined crystals, aggregates of smaller particles, or has a more irregular surface. In studies involving the application of this compound in materials science, such as in the formation of thin films or composites, SEM would be crucial for visualizing the surface structure and the distribution of the compound within the material.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional topographical map of a surface. ucl.ac.uk For this compound, AFM can be used to image the surface of its crystals or thin films at the nanometer scale. researchgate.netruben-group.de This would reveal details about surface roughness, the presence of crystal defects, and the arrangement of molecules on the surface. nih.gov AFM can be operated in different modes to measure not only the topography but also mechanical properties like stiffness and adhesion. ucl.ac.uk In the context of materials science applications, AFM could be used to study how the compound self-assembles on a substrate or to investigate the nanoscale features of a polymer blend containing this molecule.

Chemical Reactivity and Derivatization Pathways of 4 Benzyloxy Benzene 1,2 Diamine

Condensation Reactions Leading to Schiff Bases

4-(Benzyloxy)benzene-1,2-diamine readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. wikipedia.orgnih.gov These reactions typically proceed via nucleophilic addition of the diamine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the corresponding imine or Schiff base. wikipedia.org The presence of the two amino groups in this compound allows for the formation of mono- or di-Schiff bases, depending on the stoichiometry of the reactants.

The formation of a mono-Schiff base from o-phenylenediamine (B120857) and 4-nitrophenyl benzaldehyde, N-(4-Nitrobenzyl) benzene-1,2-diamine (NBD), is a key step in the synthesis of various heterocyclic compounds. nih.gov This mono-Schiff base can act as a bidentate ligand, coordinating with metal ions through both nitrogen atoms. nih.gov The reactivity of the remaining free amino group allows for further chemical transformations. nih.gov

Formation of Mononuclear and Binuclear Metal Complexes

Schiff bases derived from this compound are excellent ligands for the formation of metal complexes. ajgreenchem.com The imine nitrogen and other donor atoms in the Schiff base structure can coordinate with a variety of metal ions to form stable mononuclear or binuclear complexes. ajgreenchem.comnih.gov

Mononuclear Complexes: Mononuclear complexes are formed when a single metal ion coordinates with one or more Schiff base ligands. For example, Schiff bases derived from the condensation of diamines with aldehydes can form stable complexes with transition metals. researchgate.net The resulting complexes often exhibit specific geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. researchgate.net These complexes are characterized using various spectroscopic techniques, including IR, UV-Vis, and NMR, as well as magnetic susceptibility measurements. ajgreenchem.com

Binuclear Complexes: Binuclear complexes contain two metal centers bridged by one or more ligands. Schiff bases derived from diamines are particularly well-suited for the synthesis of binuclear complexes. nih.govresearchgate.net For instance, a Schiff base ligand with a phenylene spacer, formed from the condensation of glycyl-glycine and o-phthalaldehyde, has been used to create binuclear complexes of cobalt(II), nickel(II), copper(II), and palladium(II). nih.gov In these complexes, the two metal centers can exhibit different coordination environments. nih.govresearchgate.net The study of binuclear copper(II) complexes is of particular interest as they can serve as models for understanding the properties of copper metalloproteins. nih.gov

Table 1: Examples of Metal Complexes with Schiff Base Ligands

| Metal Ion | Ligand Type | Complex Type | Potential Geometry | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), Pd(II) | Schiff base with phenylene spacer | Binuclear | Octahedral/Square Planar | nih.gov |

| Cu(II) | Schiff base from 2,6-diformyl-4-methylphenol and glycine/alanine | Binuclear | - | scilit.com |

| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 4-methoxybenzaldehyde (B44291) and glycine | Mononuclear | Octahedral | researchgate.net |

| Fe(III), Cr(III) | Acyclic N2O2/ONO ligand | Mononuclear/Binuclear | Octahedral | ajgreenchem.com |

Cyclization Reactions to Form Fused Heterocyclic Systems

The diamine functionality of this compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems through cyclization reactions.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles, characterized by the fusion of a benzene (B151609) ring to the 4- and 5-positions of an imidazole (B134444) ring, are a significant class of heterocyclic compounds. nih.govencyclopedia.pub A primary and widely utilized method for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine derivative, such as this compound, and an aldehyde. nih.govthaiscience.info This reaction can be catalyzed by various reagents, including cobalt(II) acetylacetonate, nano-Fe2O3, and p-toluenesulfonic acid, often under mild and efficient conditions. nih.govthaiscience.info The process typically involves the in-situ formation of a Schiff base followed by oxidative cyclodehydrogenation. thaiscience.info

Another approach involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.net This method, known as the Phillip's method, often requires heating. encyclopedia.pub More recent, greener methodologies utilize catalysts like boric acid-THF or operate under solvent-free conditions to improve yields and reduce reaction times. researchgate.net

Formation of Imidazole Scaffolds

The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms. biomedpharmajournal.org The synthesis of imidazole scaffolds can be achieved through multicomponent reactions. For example, the reaction of benzil, an aldehyde, ammonium (B1175870) acetate (B1210297), and a catalyst can yield highly substituted imidazoles. researchgate.net Specifically, 2-(4-(benzyloxy)phenyl)-4,5-diphenyl-1H-imidazole has been synthesized from benzil, 4-(benzyloxy)benzaldehyde, and ammonium acetate using ZnO nanoparticles as a catalyst. researchgate.net Another synthetic route involves the condensation of benzoin (B196080) with urea (B33335) to form an imidazolone (B8795221) intermediate, which can then be further derivatized. biolmolchem.com

Preparation of Imidazolidin-2-ones

Imidazolidin-2-ones are cyclic urea derivatives that can be synthesized from 1,2-diamines. nih.gov One common method involves the carbonylation of diamines. nih.gov For aromatic diamines like this compound, the reaction with carbon dioxide to form benzimidazolidin-2-ones can be more challenging due to the lower nucleophilicity of the aromatic amino groups. mdpi.com However, methods using catalysts like indium complexes or ionic liquids have been developed to facilitate this transformation. mdpi.com An alternative approach uses urea as the carbonylating agent, often under solvent-free conditions. mdpi.com

Palladium-Catalyzed Intramolecular N-Arylation for Fused Heterocycles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and the synthesis of N-heterocycles. nih.gov Intramolecular N-arylation of derivatives of this compound can lead to the formation of fused heterocyclic systems. While direct examples involving this compound are not prevalent in the provided search results, the general principle of palladium-catalyzed intramolecular N-arylation is well-established for the synthesis of complex heterocyclic structures. For instance, palladium catalysts are used for the direct arylation of N-benzylxanthone imine and the α-arylation of benzylic phosphonates. elsevierpure.comnih.gov This type of catalysis often involves the use of a palladium source, such as Pd(OAc)2, and a suitable ligand. nih.gov

Table 2: Summary of Cyclization Reactions

| Heterocyclic System | Starting Materials | Key Reaction Type | Catalyst/Reagent Examples | Reference |

|---|---|---|---|---|

| Benzimidazole | o-phenylenediamine, aldehyde | Condensation/Cyclodehydrogenation | Co(acac)2, nano-Fe2O3, p-TSA | nih.govthaiscience.info |

| Benzimidazole | o-phenylenediamine, carboxylic acid | Condensation | Borane-THF | researchgate.net |

| Imidazole | Benzil, aldehyde, ammonium acetate | Multicomponent Reaction | ZnO nanoparticles | researchgate.net |

| Imidazolidin-2-one | 1,2-diamine, CO2/Urea | Carbonylation | Indium complexes, Ionic liquids | mdpi.com |

| Fused Heterocycles | - | Intramolecular N-Arylation | Palladium catalysts (e.g., Pd(OAc)2) | nih.gov |

Synthesis of Benzothiazole (B30560) Derivatives

The synthesis of benzothiazoles from o-phenylenediamines like this compound is a well-established transformation in heterocyclic chemistry, although it is generally less direct than starting from a 2-aminothiophenol. The conversion requires a reagent that can provide both the carbon and sulfur atoms necessary to form the thiazole (B1198619) ring.

One of the classic methods adaptable for this purpose is the reaction with carbon disulfide (CS₂). In this process, the o-phenylenediamine reacts with CS₂ under basic conditions to form a dithiocarbamate (B8719985) intermediate, which can then undergo cyclization and oxidation to yield a 2-mercaptobenzothiazole (B37678) derivative.

A more common and direct route for forming a five-membered heterocycle from an o-phenylenediamine involves condensation with an aldehyde. While this reaction typically yields benzimidazoles, the inclusion of a sulfur source and an oxidant can divert the pathway toward benzothiazole formation. For instance, reacting the diamine with an aldehyde in the presence of elemental sulfur or an alternative sulfur transfer reagent can lead to the desired benzothiazole skeleton. A general protocol involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization step where a C-S bond is formed. organic-chemistry.orgmdpi.comresearchgate.netmdpi.com

It is important to note that the reaction of this compound with aldehydes in the absence of a sulfur source overwhelmingly favors the formation of benzimidazole derivatives. organic-chemistry.org The two amine groups readily undergo a cyclocondensation reaction with the aldehyde. The reaction proceeds via the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic benzimidazole ring system. uit.noresearchgate.netnih.gov

Table 1: Potential Synthetic Pathways to Heterocycles from this compound

| Target Heterocycle | Coreactant(s) | General Conditions | Product Type |

| Benzothiazole | Carbon Disulfide (CS₂) | Basic conditions, followed by oxidation | 2-Mercaptobenzothiazole derivative |

| Benzothiazole | Aldehyde + Sulfur Source | Oxidative conditions | 2-Substituted benzothiazole derivative |

| Benzimidazole | Aldehyde | Acidic or neutral conditions, often with an oxidant (e.g., air, H₂O₂) | 2-Substituted benzimidazole derivative |

| Benzimidazole | Carboxylic Acid | High temperature or presence of a dehydrating agent (e.g., PPA) | 2-Substituted benzimidazole derivative |

Reactivity of Amine Functionalities in Coupling and Substitution Reactions

The two primary amine groups of this compound are potent nucleophiles and readily participate in a variety of coupling and substitution reactions. The reactivity can sometimes be selective for one amino group under controlled conditions, or both can react depending on the stoichiometry and reaction environment.

N-Acylation: The amine groups react readily with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For example, treatment with acetyl chloride in the presence of a base would yield N-acetylated products. quora.comchemguide.co.uklibretexts.org Depending on the equivalents of the acylating agent used, mono- or di-acylated products can be obtained. This reaction is often used to protect the amine groups or to synthesize more complex amide-containing structures. The reaction of diamines with acyl chlorides can be highly selective, and in some cases, CO₂ can be used to reversibly protect one amine group, allowing for selective mono-acylation. rsc.org

N-Alkylation and N-Arylation: The nucleophilic amines can be alkylated by alkyl halides or arylated with aryl halides. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for the N-arylation of amines. cmu.edu In this reaction, this compound can be coupled with various aryl bromides, chlorides, or triflates in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to generate N-aryl or N,N'-diaryl derivatives. nih.govnih.gov This transformation is pivotal for synthesizing complex aniline (B41778) derivatives used in materials science and medicinal chemistry.

Schiff Base Formation: Like other primary amines, this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed. The formation of an imine at one of the amino groups is the initial step in the widely used synthesis of benzimidazoles from o-phenylenediamines and aldehydes. uit.nonih.gov

Diazotization Reactions: The primary aromatic amine groups can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. Due to the presence of two adjacent amine groups, this reaction on o-phenylenediamines typically leads to rapid intramolecular cyclization to form stable benzotriazole (B28993) derivatives. youtube.comyoutube.com This provides a facile route to another important class of heterocyclic compounds.

Table 2: Summary of Amine Functionality Reactions

| Reaction Type | Reagent Class | Catalyst/Conditions | Product Class |

| N-Acylation | Acyl Chlorides, Anhydrides | Base (e.g., Pyridine, Et₃N) | Amides / Diamides |

| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | Secondary/Tertiary Amines |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides/Triflates | Palladium Catalyst + Ligand, Base | N-Aryl Anilines |

| Schiff Base Formation | Aldehydes, Ketones | Acid or Base catalyst | Imines |

| Diazotization/Cyclization | Nitrous Acid (NaNO₂/Acid) | 0-5 °C | Benzotriazoles |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structure of molecules. researchgate.netmdpi.com This method is favored for its balance of computational cost and accuracy, making it suitable for studying medium to large-sized organic molecules. DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the behavior of 4-(Benzyloxy)benzene-1,2-diamine. researchgate.net

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Conformational analysis, often performed using potential energy surface (PES) scans, explores the different spatial arrangements (conformers) of the molecule that arise from rotation around single bonds, such as the C-O-C linkage of the benzyloxy group. nih.gov

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-C (phenyl ring) | Aromatic carbon-carbon bond length | 1.39 - 1.41 Å |

| C-N (amine) | Aromatic carbon to amine nitrogen bond length | ~1.40 Å |

| C-O (ether) | Aromatic carbon to ether oxygen bond length | ~1.36 Å |

| O-CH₂ (ether) | Ether oxygen to methylene (B1212753) carbon bond length | ~1.43 Å |

| C-C-C (phenyl ring) | Aromatic carbon-carbon-carbon bond angle | ~120° |

| C-O-C (ether) | Bond angle of the ether linkage | ~118° |

This table presents expected geometrical parameters for this compound based on DFT calculations of analogous molecular structures.

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. esisresearch.org Following geometry optimization, DFT methods can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. These calculated frequencies, while often systematically higher than experimental values due to the harmonic approximation, can be scaled to achieve excellent agreement with experimental data. arxiv.org

The calculated spectrum for this compound would feature characteristic peaks for its functional groups. The N-H stretching vibrations of the two amine groups are expected in the 3400-3500 cm⁻¹ region. Aromatic C-H stretching modes typically appear around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage would produce strong bands in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. researchgate.net Vibrations of the substituted benzene (B151609) rings, including C=C stretching, are expected in the 1400-1600 cm⁻¹ range. mdpi.com Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of each vibrational mode to specific atomic motions. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3400 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| Aromatic C=C Stretch | Benzene Rings | 1400 - 1600 |

| N-H Scissoring | -NH₂ | 1590 - 1650 |

| C-O-C Asymmetric Stretch | Ar-O-CH₂ | 1200 - 1260 |

| C-N Stretch | Ar-NH₂ | 1250 - 1340 |

This table shows the predicted vibrational modes and their expected frequencies for this compound.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uoc.gr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene-1,2-diamine ring, particularly on the nitrogen atoms of the amine groups. The LUMO is likely distributed over the benzyloxy phenyl ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from HOMO and LUMO energies to quantify the molecule's reactive nature. mdpi.com Furthermore, the Fukui function is a local reactivity descriptor derived from DFT that identifies the most reactive sites within a molecule. researchgate.netsci-hub.se It helps pinpoint which atoms are most susceptible to nucleophilic attack (where the LUMO density is high) or electrophilic attack (where the HOMO density is high).

| Property | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Ability to attract electrons |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

This table outlines key electronic properties and global reactivity descriptors derived from FMO analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It transforms the calculated wavefunctions into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the amine nitrogens and the ether oxygen into the antibonding orbitals (π*) of the aromatic rings. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). A large E(2) value indicates a strong electronic interaction, signifying significant charge transfer from the donor (lone pair) to the acceptor (antibonding orbital). researchgate.netresearchgate.net These ICT processes contribute significantly to the molecule's electronic structure, stability, and reactivity.

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP(1) N₅ | π(C₁-C₆) | n → π | Delocalization of amine lone pair into the phenyl ring |

| LP(1) N₄ | π(C₂-C₃) | n → π | Delocalization of amine lone pair into the phenyl ring |

| LP(2) O₃ | π(C₁-C₆) | n → π | Delocalization of ether oxygen lone pair into the phenyl ring |

| π(C₁-C₆) | π(C₂-C₃) | π → π | π-conjugation within the aromatic system |

This table illustrates key NBO interactions indicative of intramolecular charge transfer in this compound (atom numbering is illustrative).

Theoretical calculations of NMR chemical shifts have become a reliable tool for structure elucidation and verification. d-nb.infomodgraph.co.uk The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for predicting the isotropic magnetic shielding tensors of nuclei. modgraph.co.uk These values are then converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (TMS).

For this compound, DFT can predict both ¹H and ¹³C NMR spectra. d-nb.info The accuracy of these predictions is highly dependent on the choice of functional and basis set. d-nb.infomodgraph.co.uk The predicted chemical shifts help in the assignment of complex experimental spectra. For instance, the protons of the -NH₂ groups would appear as broad signals, while the benzylic -CH₂- protons would be a distinct singlet. The aromatic protons would appear in characteristic regions, with their exact shifts influenced by the electronic effects of the amine and benzyloxy substituents. Similarly, ¹³C chemical shifts can be accurately predicted for all carbon atoms in the molecule. researchgate.net

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H (benzyloxy ring) | 7.3 - 7.5 | 127 - 129 |

| Ar-H (diamine ring) | 6.5 - 6.8 | 115 - 125 |

| -CH₂- | ~5.0 | ~70 |

| -NH₂ | 3.5 - 4.5 (broad) | - |

| Ar-C-O | - | ~150 |

| Ar-C-N | - | 135 - 145 |

This table provides estimated ¹H and ¹³C NMR chemical shifts for this compound based on theoretical predictions for similar structures.

Molecular Modeling and Dynamics Simulations

While DFT provides a static, time-independent picture of a molecule at its energy minimum, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior. plos.orgyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes over time. youtube.com

Theoretical Reaction Path Investigation

For instance, the condensation reaction of this compound with a 1,2-dicarbonyl compound to form a quinoxaline derivative is a common transformation. A theoretical investigation of this reaction would map out the step-by-step process, including the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, subsequent intramolecular cyclization, and final dehydration. The calculated activation energies for each step would provide insights into the reaction kinetics and help to predict the most favorable reaction conditions.

Table 1: Hypothetical Data for a Theoretical Reaction Path Investigation of this compound with Glyoxal

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| 1. Nucleophilic Attack | Transition State 1 (TS1) | +15.2 | N-C: 1.85 |

| 2. Proton Transfer | Intermediate 1 (INT1) | -5.7 | O-H: 0.98 |

| 3. Cyclization | Transition State 2 (TS2) | +12.8 | N-C: 1.92 |

| 4. Dehydration | Intermediate 2 (INT2) | -25.4 | C-O: 1.45 |

Note: The data presented in this table is hypothetical and serves as an example of what a theoretical investigation might yield. No specific experimental or computational data for this reaction of this compound was found in the public domain.

Quantum-Chemical-Based Investigations of Intermolecular Interactions

Quantum-chemical investigations into the intermolecular interactions of this compound would focus on understanding the non-covalent forces that govern how molecules of this compound interact with each other and with other molecules. These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are crucial in determining the solid-state structure, solubility, and other physical properties of the compound.

Such a study would typically employ high-level quantum mechanical calculations to determine the geometry and binding energies of molecular dimers or larger clusters of this compound. The presence of two amino groups and a benzyloxy group provides multiple sites for hydrogen bonding, both as donors (the N-H groups) and acceptors (the oxygen atom and the nitrogen lone pairs). Furthermore, the two benzene rings allow for π-π stacking interactions.

Analysis of the molecular electrostatic potential (MEP) surface would reveal the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for intermolecular interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the nature and strength of these non-covalent bonds.

Table 2: Hypothetical Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Dimer Configuration | Calculated Binding Energy (kcal/mol) | Key Interatomic Distance (Å) |

| Hydrogen Bonding | N-H···N | -5.8 | N···N: 3.05 |

| Hydrogen Bonding | N-H···O | -4.5 | N···O: 2.98 |

| π-π Stacking | Parallel-displaced | -2.7 | Centroid-Centroid: 3.8 |

Applications in Advanced Materials and Supramolecular Chemistry

Development of Polymeric Materials Incorporating Diamine Units

Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyimides and polyamides. The general and widely practiced method for synthesizing polyimides involves a two-step process. This process begins with the reaction of a diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at ambient temperatures to form a soluble poly(amic acid) precursor. rsc.org This precursor is then converted into the final polyimide through a cyclization reaction, which can be induced either by thermal treatment or by chemical imidization using reagents like acetic anhydride (B1165640) and pyridine. rsc.org

While specific studies detailing the polymerization of 4-(Benzyloxy)benzene-1,2-diamine are not prevalent in the reviewed literature, the established principles of polyimide synthesis provide a clear pathway for its use as a monomer. For instance, studies on other substituted o-phenylenediamines, such as 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate), demonstrate their successful polymerization with dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to yield flexible and transparent polyimide films. researchgate.net Similarly, polyimides have been synthesized from 4-methyl-1,2-phenylene bis(4-aminobenzoate) and 6FDA, resulting in soluble and transparent films. mdpi.com

The incorporation of the benzyloxy group from this compound into a polymer backbone is expected to influence the material's properties. The bulky and somewhat flexible nature of this substituent could enhance the solubility of the resulting polyimides and potentially affect their thermal and mechanical characteristics. The general synthetic route for such a polymerization is depicted below:

| Step | Reactants | Process | Product |

| 1 | This compound + Dianhydride (e.g., 6FDA) | Polycondensation in a polar solvent | Poly(amic acid) |

| 2 | Poly(amic acid) | Chemical or Thermal Imidization | Polyimide |

Supramolecular Self-Assembly of Benzyloxy- and Diamine-Containing Structures

The amine and benzyloxy groups in this compound are key functional moieties for directing supramolecular self-assembly through non-covalent interactions, particularly hydrogen bonding.

Engineering of Hydrogen Bonding Motifs in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by intermolecular forces, with hydrogen bonding playing a pivotal role. In molecules containing both hydrogen bond donors (the N-H groups of the diamine) and acceptors (the oxygen of the benzyloxy group and the nitrogen atoms of the amines), a variety of hydrogen bonding motifs can be anticipated.

Studies on analogous molecular systems provide insight into the potential supramolecular structures that this compound could form. For example, the crystal structure of N-(4-Nitrobenzyl)benzene-1,2-diamine reveals the formation of one-dimensional chains of hydrogen-bonded dimers, which are further interconnected by π–π stacking interactions. researchgate.net In this related structure, the amine groups are the primary sites for hydrogen bond formation. researchgate.net

Furthermore, research on N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines shows the prevalence of extensive, charge-assisted hydrogen bonding. researchgate.net The intermolecular interactions observed in these systems include N-H···O and N-H···N hydrogen bonds, as well as softer interactions like C-H···π. researchgate.net These interactions lead to the formation of supramolecular structures such as chains and sheets. researchgate.net Based on these examples, it is highly probable that this compound would also exhibit a rich variety of hydrogen bonding interactions, including the formation of dimers or extended chains through N-H···N and N-H···O bonds, with the benzyloxy group potentially participating in weaker C-H···O or C-H···π interactions.

Light-Induced Processes in Supramolecular Architectures

While specific research on light-induced processes in supramolecular architectures of this compound is not available, the photophysical properties of polymers and supramolecular systems are an active area of investigation. The absorption and emission of light by a material are intrinsically linked to its electronic structure. In polymers derived from aromatic diamines, the degree of electron delocalization along the polymer chain influences the ultraviolet-visible absorption wavelengths. scirp.org

The photophysical properties of a material can be tuned by the incorporation of specific chromophores and by controlling the intermolecular interactions within the supramolecular assembly. For instance, the fluorescence of some aromatic polyamides is a known phenomenon. scirp.org It is conceivable that polymers synthesized from this compound could exhibit interesting photophysical properties, which could potentially be modulated by external stimuli such as light.

Potential in Optoelectronic Materials

The development of materials for optoelectronic devices is a rapidly advancing field. Aromatic polyamides and polyimides are valued for their thermal stability and are being explored for applications such as light-emitting diodes. scirp.org The introduction of specific functional groups can impart desired optical and electronic properties.

For example, studies on certain alternating block copolymers have shown that they are promising materials for optoelectronic devices, with absorption maxima in the UV region and emission maxima in the blue region of the visible spectrum. researchgate.net The optical properties of these polymers are a direct consequence of their molecular structure and the nature of the aromatic units in the polymer backbone. researchgate.net

Polymers derived from this compound would possess a conjugated aromatic system, which is a prerequisite for many optoelectronic applications. The benzyloxy group could further modify the electronic properties, potentially leading to materials with useful fluorescence or other photophysical behaviors. The synthesis of such polymers and the characterization of their optical properties would be a necessary step to evaluate their true potential in this field.

Medicinal Chemistry and Biological Activity Investigations of 4 Benzyloxy Benzene 1,2 Diamine Derivatives

Antimicrobial and Antifungal Activity Assessments

Derivatives incorporating the benzyloxy structural motif have been evaluated for their efficacy against a spectrum of microbial pathogens, including bacteria and fungi.

A study focusing on N¹-benzyl and N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives reported that most of the synthesized compounds exhibited good activity against Mycobacterium smegmatis, a non-pathogenic species taxonomically related to Mycobacterium tuberculosis. nih.gov Furthermore, these compounds were tested against the Gram-positive bacterium Staphylococcus aureus. nih.gov Another research effort synthesized a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives and tested them against both Gram-positive and Gram-negative bacterial strains. Several of these compounds were found to be more active than the antibiotic tetracycline, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL. nih.gov Some of these derivatives also displayed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov

In other research, the antimicrobial potential of benzyl (B1604629) bromides and their corresponding ketone and chalcone (B49325) derivatives was assessed. The benzyl bromide compounds were particularly effective against Gram-positive bacteria such as S. aureus, Streptococcus pyogenes, and Enterococcus faecalis. dovepress.com They also demonstrated high activity against the pathogenic fungi C. albicans and Candida krusei. dovepress.com Additionally, a study on alkyloxy benzene-1,2-diols found that derivatives with carbon tail lengths of 6, 7, or 8 carbons showed the highest bactericidal activity against the Gram-positive bacterium Bacillus subtilis. rug.nl

These findings highlight that the inclusion of a benzyloxy or a related benzyl group in various molecular frameworks can lead to potent antimicrobial and antifungal agents.

Antitumor and Anticancer Potential

The development of novel anticancer agents is a critical area of research, and derivatives based on benzyloxy-containing scaffolds have shown promise in this regard.

A series of novel benzyloxyurea (B188258) derivatives were synthesized and evaluated for their in vitro anticancer activity against human (K562) and murine (L1210) leukemia cell lines. nih.gov The activity was assessed using the MTT assay, and some of the synthesized compounds demonstrated promising anticancer effects. nih.gov One compound, in particular, was shown to induce greater apoptotic activity against the K562 cell line than the established drug hydroxyurea. nih.gov

In another study, new (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives were synthesized and tested for anticancer activity against HCT 116 (colon cancer), MDA-MB231 (breast cancer), and Mia-PaCa2 (pancreatic cancer) cell lines. ekb.eg One of the compounds exhibited the highest activity against the MDA-MB231 cell line, with an IC50 value of 42.5 µg/mL. ekb.eg

Furthermore, research into 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives revealed cytotoxic potential against the A549 lung cancer cell line using the Sulforhodamine B (SRB) assay. researchgate.net Studies on benzenesulfonamide (B165840) derivatives incorporating s-triazines, which can be synthesized from diamines, have also shown significant anticancer activity. One such compound demonstrated potent activity against the MDA-MB-468 breast cancer cell line and was found to arrest the cell cycle and induce apoptosis. nih.gov

Table 1: Anticancer Activity of Benzyloxy Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Benzyloxyurea derivatives | K562 (human leukemia), L1210 (murine leukemia) | Showed promising anticancer activity; one compound induced significant apoptosis in K562 cells. | nih.gov |

| (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives | HCT 116 (colon), MDA-MB231 (breast), Mia-PaCa2 (pancreatic) | Compound 8b showed the highest activity against MDA-MB231 with an IC50 of 42.5 µg/mL. | ekb.eg |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one derivatives | A549 (lung) | Compound 1 was the most potent with a CTC50 value of 25 μg/ml. | researchgate.net |

| Benzenesulfonamides with s-triazine linkers | MDA-MB-468 (breast), CCRF-CEM (leukemia) | Compound 12d showed potent activity against MDA-MB-468 (IC50 = 3.99 µM) and induced apoptosis. | nih.gov |

Anticonvulsant Activity Studies

The search for new antiepileptic drugs has led to the investigation of various chemical structures, including derivatives containing the 4-(benzyloxy) moiety. These compounds have been evaluated in established preclinical models of epilepsy.

A significant study involved the synthesis of a series of [4-(benzyloxy)benzoyl]- and [4-(benzyloxy)benzyl]aminoalkanol derivatives. nih.gov These compounds were assessed for their anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scMet test is a model for absence seizures. Several of the 4-(benzyloxy)benzyl derivatives of aminoalkanols showed potent anti-MES protection at a dose of 30 mg/kg without inducing neurotoxicity. nih.gov One compound, 4-[4-(Benzyloxy)benzyl]amino-1-butanol, was active in both the MES and scMet tests, demonstrating a broad spectrum of anticonvulsant activity. nih.gov

These findings indicate that the 4-(benzyloxy)benzyl scaffold is a promising template for developing new anticonvulsant agents.

Table 2: Anticonvulsant Activity of 4-(Benzyloxy)benzyl Derivatives

| Compound Type | Test Model(s) | Key Findings | Reference |

|---|---|---|---|

| 4-(Benzyloxy)benzyl derivatives of (R,S)- and S-(+)-2-amino-1-butanol | MES | Exhibited 100% anti-MES protection at 30 mg/kg in mice. | nih.gov |

| 3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | Showed 100% anti-MES protection at 30 mg/kg in mice. | nih.gov |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | Displayed 100% anti-MES protection at 30 mg/kg in mice. | nih.gov |

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | MES, scMet | Showed 100% protection in both tests at 100 mg/kg in mice. | nih.gov |

Antitubercular and Antimycobacterial Activity Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Derivatives of 4-(benzyloxy)benzene-1,2-diamine have been explored as a source of novel antitubercular compounds.

In one study, a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov Two of the synthesized compounds demonstrated Minimal Inhibitory Concentrations (MICs) comparable to the first-line antitubercular drug isoniazid. nih.gov Notably, these compounds were selective for the bacillus and showed no significant toxicity to Vero and HepG2 mammalian cell lines. nih.gov The presence of chlorine or fluorine atoms on the benzyloxy ring resulted in more potent molecules. nih.gov

Another research group screened a series of 4-anilinoquinolines and 4-anilinoquinazolines, identifying novel inhibitors of M. tuberculosis. nih.gov Their findings highlighted that a 4-benzyloxy aniline (B41778) substituent was a key structural feature for anti-Mtb activity. nih.gov The combination of this feature with a 6,7-dimethoxy quinoline (B57606) ring led to a compound with a potent MIC90 value between 0.63 and 1.25 μM. nih.gov

These studies underscore the importance of the benzyloxy moiety in designing new and effective quinoline-based antitubercular agents.

Anti-Alzheimer Activity Exploration

The multifactorial nature of Alzheimer's disease (AD) has prompted the exploration of multifunctional agents that can target various pathological pathways. Derivatives featuring a benzyloxy group have been investigated for their potential in this area, particularly as inhibitors of enzymes implicated in AD pathogenesis.

One approach involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine (B1211576) and contributes to oxidative stress in the brain. Several studies have shown that benzyloxy-containing compounds can be potent and selective MAO-B inhibitors. nih.govnih.govnih.gov For instance, a series of 3-benzyloxy-β-nitrostyrene analogues were identified as highly potent inhibitors of MAO-B, with IC50 values in the nanomolar range. nih.gov Such inhibitors are considered to have therapeutic potential for neurodegenerative disorders like AD. nih.gov A patent has also been filed for benzyloxy derivatives as MAO-B inhibitors for the treatment of Alzheimer's disease and senile dementia. google.com

Enzyme Inhibition Studies (e.g., MAO-B, InhA)

The specific inhibition of key enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been central to the development of potent inhibitors for enzymes relevant to neurodegenerative and infectious diseases.

Monoamine Oxidase B (MAO-B) Inhibition: As mentioned previously, the benzyloxy moiety is a critical feature for potent and selective MAO-B inhibition. A study on 2-indolyl methylamines found that a benzyloxy group at position 5 of the indole (B1671886) ring was crucial for selective MAO-B inhibition. nih.gov Another study of 3-benzyloxy-β-nitrostyrene analogues reported compounds with MAO-B inhibitory potency in the nanomolar range, comparable to the known inhibitor safinamide. nih.gov Furthermore, research on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives identified a compound with a potent MAO-B inhibitory activity (IC50 = 0.062 µM) that was also reversible and competitive. nih.gov

Table 3: MAO-B Inhibition by Benzyloxy Derivatives

| Derivative Class | Inhibitory Concentration (IC50/Ki) | Key Findings | Reference |

|---|---|---|---|

| 2-Indolyl methylamines | Ki = 0.75 nM (for MAO-B) | Benzyloxy group at position 5 was critical for selectivity. | nih.gov |

| 3-Benzyloxy-β-nitrostyrene analogues | IC50 = 0.039 µM | Potency comparable to the reversible inhibitor safinamide. | nih.gov |

| 2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | IC50 = 0.062 µM | Competitive and reversible inhibition. | nih.gov |

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is the target of the frontline drug isoniazid. Research on N-(4-(benzyloxy)benzyl)-4-aminoquinolines suggests that their antimycobacterial action might involve the inhibition of InhA or the cytochrome bc1 complex. nih.gov While the exact mechanism for these specific derivatives is still under investigation, other quinoline derivatives have been confirmed as InhA inhibitors, highlighting the potential of this chemical class to target this essential enzyme. nih.govfrontiersin.org

Biological Evaluation Methodologies

The assessment of the biological activities of this compound derivatives relies on a range of standardized in vitro and in vivo assays.

Antimicrobial and Antifungal Activity: The initial screening of antimicrobial activity is often performed using diffusion methods like the disk diffusion or agar (B569324) well diffusion assays. dovepress.com To determine the potency of a compound, the Minimum Inhibitory Concentration (MIC) is established using broth microdilution or agar dilution methods. The Minimum Bactericidal Concentration (MBC) can also be determined to differentiate between bacteriostatic and bactericidal effects. rug.nl

Antitumor and Anticancer Potential: In vitro cytotoxicity is commonly evaluated using colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used and measures the metabolic activity of cells. nih.gov Another common method is the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein. researchgate.net These assays provide IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. Further studies may involve apoptosis assays (e.g., using flow cytometry) and cell cycle analysis to understand the mechanism of action. nih.govnih.gov

Anticonvulsant Activity: Preclinical evaluation of anticonvulsant drugs is primarily conducted using rodent models. The two most common screening tests are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.gov The MES test assesses a compound's ability to prevent the tonic hindlimb extension phase of a seizure, indicating efficacy against generalized tonic-clonic seizures. The scPTZ test induces clonic seizures and is used to identify compounds effective against absence seizures. Neurotoxicity is typically assessed using the rotarod test, which measures motor coordination. nih.govnih.gov

Enzyme Inhibition Studies: The ability of a compound to inhibit a specific enzyme is measured using enzyme inhibition assays. These assays typically monitor the consumption of a substrate or the formation of a product over time. For MAO-B and InhA, spectrophotometric or fluorometric methods are commonly employed. nih.gov The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Kinetic studies are also performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). nih.govnih.gov

In Silico Pharmacokinetic and Toxicity Prediction (e.g., MOLINSPIRATION, PreADMET, GUSAR ONLINE)

In the early stages of drug discovery, in silico methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.govresearchgate.net These computational tools, including platforms like SwissADME, pKCSM, and DATA Warrior, allow for the rapid screening of derivatives to identify candidates with favorable pharmacokinetic profiles and low toxicity, thereby reducing the time and cost associated with preclinical testing. researchgate.netjonuns.com

For derivatives of parent structures like benzimidazole (B57391), which can be synthesized from diamine precursors, these predictions are crucial. researchgate.netrsc.org Key parameters evaluated include physicochemical properties (e.g., LogP, topological polar surface area (TPSA)), drug-likeness based on rules like Lipinski's rule of five, and pharmacokinetic properties such as gastrointestinal absorption and blood-brain barrier (BBB) penetration. nih.govresearchgate.net Toxicity predictions can flag potential issues like hepatotoxicity or mutagenicity. jonuns.comnih.gov For instance, studies on benzimidazole derivatives have used these tools to predict their bioavailability and to identify which compounds are likely to be well-absorbed and possess good metabolic stability. nih.govrsc.org

Table 1: Representative In Silico ADMET Predictions for a Hypothetical Derivative This table is illustrative, based on parameters commonly assessed for heterocyclic compounds in the literature. nih.govresearchgate.netjonuns.com

| Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP (Lipophilicity) | 2.0 - 4.0 | Optimal for cell membrane permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with good oral bioavailability |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects |

| CYP450 Substrate/Inhibitor (e.g., CYP2D6) | Non-inhibitor | Lower risk of drug-drug interactions |

| Toxicity | ||

| Ames Mutagenicity | Negative | Low likelihood of being mutagenic |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage |

Molecular Docking Simulations for Drug-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.netugm.ac.id This method helps to elucidate the binding mode and estimate the binding affinity, providing insight into the potential mechanism of action of a drug candidate. nih.gov For derivatives of this compound, docking studies are instrumental in identifying potential biological targets and optimizing the chemical structure to enhance binding.